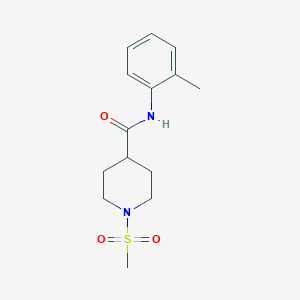

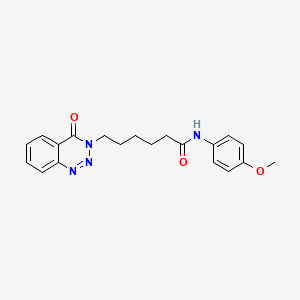

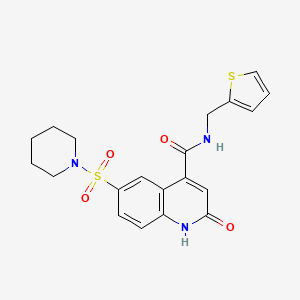

Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, Ethyl 2-aminothiazole-4-acetate was used in the synthesis of bis (2-aminothiazole-4-acetato)aquazinc (II), dichloridobis [ethyl 2- (2-amino-1, 3-thiazol-4-yl) acetate-κ 2 O,N 3 ]cadmium, and novel heteroaryl-containing benzamide derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

- Researchers have used this compound to study Förster resonance energy transfer (FRET) using optical tweezers . By varying the intensity of a laser beam, they controlled the speed and efficiency of energy transfer between fluorescent molecules. This non-contact approach could find applications in microchemistry and quantum dots.

- While not directly related to the compound itself, science, technology, and innovation solutions play a crucial role in climate change adaptation. Researchers have explored ways to increase participation in climate adaptation efforts, leveraging advancements in various fields . Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate could potentially contribute to such solutions.

- The decline in students pursuing STEM fields is a concern. Innovative science enrichment programs are essential to address this issue. Although not directly studied, compounds like Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate could inspire novel approaches to engaging high school students in STEM education .

Optical Tweezers and Energy Transfer

Climate Change Adaptation

STEM Education Enhancement

Orientations Futures

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, the study of thiazole derivatives, including “Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate”, may lead to the development of new drugs with diverse biological activities.

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate Compounds with a thiazole ring, which is present in this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate Thiazole derivatives, like this compound, are known to interact with their targets in a way that allows them to exhibit their biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate The solubility properties of thiazole derivatives could be influenced by the environment, which could in turn affect their action and efficacy .

Propriétés

IUPAC Name |

ethyl 2-[2-[[4-(1,3-thiazol-2-yloxy)benzoyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-2-23-14(21)9-12-10-26-16(19-12)20-15(22)11-3-5-13(6-4-11)24-17-18-7-8-25-17/h3-8,10H,2,9H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBIWCDLJALOQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)